molecular formula C6H12S B1633121 2-Methyl-1-methylsulfanylbut-2-ene

2-Methyl-1-methylsulfanylbut-2-ene

Cat. No.: B1633121
M. Wt: 116.23 g/mol
InChI Key: PBWZEERIWACABP-UHFFFAOYSA-N
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Description

2-Methyl-1-methylsulfanylbut-2-ene (CAS: 89534-74-7) is an organosulfur compound with the molecular formula C₆H₁₂S. Its structure features a branched alkene backbone substituted with a methylthio (-SCH₃) group. Key identifiers include:

  • SMILES: C/C=C(\C)/CSC
  • InChIKey: PBWZEERIWACABP-GQCTYLIASA-N
  • IUPAC Name: (2E)-2-methyl-1-(methylsulfanyl)but-2-ene .

This compound is characterized by its E-configuration at the double bond, confirmed via collision cross-section analysis and structural validation tools commonly used in crystallography (e.g., SHELX and ORTEP-III) .

Properties

Molecular Formula

C6H12S

Molecular Weight

116.23 g/mol

IUPAC Name

2-methyl-1-methylsulfanylbut-2-ene

InChI

InChI=1S/C6H12S/c1-4-6(2)5-7-3/h4H,5H2,1-3H3

InChI Key

PBWZEERIWACABP-UHFFFAOYSA-N

SMILES

CC=C(C)CSC

Canonical SMILES

CC=C(C)CSC

density

0.859-0.864

physical_description

Clear, colourless liquid;  Cooked brown and roasted meat aroma

solubility

Very slightly soluble in water;  soluble in non-polar solvents
Soluble (in ethanol)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations: Sulfur-Containing Analogues

Sodium 2-Methylprop-2-ene-1-sulphonate (CAS: 1561-92-8)
  • Molecular Formula : C₄H₇NaO₃S
  • Functional Group : Sulfonate (-SO₃⁻) instead of methylthio (-SCH₃).
  • Properties: Highly water-soluble due to the ionic sulfonate group. Classified as non-hazardous under CLP regulations .
  • Applications: Used in polymer synthesis and ion-exchange resins, contrasting with the non-ionic, hydrophobic nature of 2-methyl-1-methylsulfanylbut-2-ene.
1-(Methylthio)-2-methylbut-2-ene (Synonym)
  • Isomerism : The compound’s E/Z isomerism impacts its reactivity and physical properties. For example, the E-isomer (studied here) has distinct steric and electronic profiles compared to the hypothetical Z-isomer, which may influence stability and intermolecular interactions .

Structural Analogues with Aromatic Substitutions

(Z)- and (E)-1,4-Bis(4-methoxyphenyl)-2,3-dimethylbut-1-ene
  • Molecular Formula : C₂₀H₂₂O₂
  • Key Differences :
    • Substituents : Methoxy (-OCH₃) groups on aromatic rings vs. aliphatic methylthio (-SCH₃).
    • Mass Spectrometry : Fragmentation patterns differ significantly; for instance, the base peak at m/z 121 in this compound contrasts with m/z 296 (M⁺·) in the aromatic analogues .
  • Applications : Aromatic derivatives are often used in photochemical studies, whereas aliphatic thioethers like this compound may serve as intermediates in agrochemical synthesis.

Comparison Table

Compound Molecular Formula Functional Group Key Properties Applications
This compound C₆H₁₂S Methylthio (-SCH₃) Hydrophobic, E-configuration Chemical synthesis
Sodium 2-methylprop-2-ene-1-sulphonate C₄H₇NaO₃S Sulfonate (-SO₃⁻) Water-soluble, non-hazardous Polymers, ion exchange
(E)-1,4-Bis(4-methoxyphenyl)but-1-ene C₂₀H₂₂O₂ Methoxy (-OCH₃) Aromatic, photostable Photochemistry

Research Findings and Methodological Insights

  • Structural Analysis : Tools like SHELXL and ORTEP-3 enable precise determination of stereochemistry and bond lengths, critical for validating the E-configuration in this compound .
  • Safety Profiling : Unlike sodium sulfonate derivatives, this compound lacks comprehensive hazard data, highlighting a gap in regulatory documentation .

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